N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide
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Description
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C18H14F3NO4S and its molecular weight is 397.37. The purity is usually 95%.
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Scientific Research Applications
1. Cancer Chemotherapy and Malaria Treatment
N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide analogues have been evaluated for their potential in cancer chemotherapy and malaria treatment. Inhibitors of the enzyme NQO2, such as furan amidines, are of interest in these areas. Although the analogues showed lower activity than the lead furan amidine, they have been fully characterized and contribute to understanding the structure-activity relationship with NQO2 (Alnabulsi et al., 2018).
2. Antiplasmodial Activities
The compound and its derivatives have shown promising results in antiplasmodial activities. An N-acylated furazan-3-amine related to the compound exhibited significant activity against different strains of Plasmodium falciparum. Specifically, benzamides with certain substituents showed high antiplasmodial activity, indicating the potential of these compounds for malaria treatment (Hermann et al., 2021).
3. Photovoltaic Applications
Research on phenothiazine derivatives with furan as a conjugated linker, similar in structure to N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzamide, has shown improved performance in dye-sensitized solar cells. This suggests potential applications in solar energy conversion, highlighting the compound's versatility beyond pharmaceutical uses (Kim et al., 2011).
4. Antibacterial and Antifungal Activities
Some derivatives have demonstrated antibacterial and antifungal activities. For instance, thiourea derivatives have shown significant interaction with bacterial cells, both in free and adherent states. These findings underscore the compound's potential in developing novel anti-microbial agents with antibiofilm properties, which could be crucial in addressing antibiotic resistance (Limban et al., 2011).
properties
IUPAC Name |
N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO4S/c19-18(20,21)26-12-5-3-11(4-6-12)17(24)22-10-13-7-8-15(27-13)16(23)14-2-1-9-25-14/h1-9,16,23H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXIRACAVGGHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.